2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O4S/c1-11-3-5-13(8-14(11)23)25-17(30)9-29-19(24)18(22(27-29)34-2)21-26-20(28-33-21)12-4-6-15-16(7-12)32-10-31-15/h3-8H,9-10,24H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKABVAAITRBTGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is with a molecular weight of 502.9 g/mol. The structure includes several functional groups that may contribute to its biological activity, including an oxadiazole ring and a methylthio group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 502.9 g/mol |
| CAS Number | 1242935-49-4 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives of benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Mechanisms
A study investigated the anticancer activity of compounds similar to the target compound. It was found that these compounds exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cancer cell lines, respectively. In comparison, the standard drug doxorubicin showed higher IC50 values (7.46 µM for HepG2) . The mechanisms underlying this activity included:
- EGFR Inhibition : The compounds were found to inhibit epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Annexin V-FITC assays indicated that these compounds could induce apoptosis in cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis demonstrated that these compounds could cause cell cycle arrest at specific phases.
Table 2: IC50 Values of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (Doxorubicin) | HepG2 | 7.46 |
| Compound B (Test Compound) | HepG2 | 2.38 |
| Compound C (Test Compound) | HCT116 | 1.54 |
| Compound D (Test Compound) | MCF7 | 4.52 |
The biological activity of the compound can be attributed to several key mechanisms:
- Inhibition of Key Enzymes : The presence of the oxadiazole ring is believed to play a crucial role in inhibiting enzymes involved in cancer cell proliferation.
- Mitochondrial Pathway Activation : The compound may activate mitochondrial pathways leading to increased expression of pro-apoptotic proteins like Bax and decreased expression of anti-apoptotic proteins like Bcl-2 .
- Molecular Docking Studies : Computational studies have suggested that the compound can effectively bind to target proteins associated with cancer progression.
Comparación Con Compuestos Similares
Table 1: Key Structural Differences and Bioactivity
Structure-Activity Relationship (SAR) Insights
- In FLAP inhibitors, pyridinyl substituents on oxadiazole enhance binding affinity .
- Pyrazole Modifications : The 3-(methylthio) group in the target compound may confer metabolic stability compared to 3-trifluoromethyl in razaxaban, which enhances target binding but increases plasma protein binding .
- Acetamide Terminal Groups: The 3-fluoro-4-methylphenyl group in the target compound balances electronegativity and steric hindrance, contrasting with 2-chlorobenzyl in (more lipophilic) or polar aminopyrimidine in (enhanced target engagement).
Pharmacokinetic and Physicochemical Comparisons
- BI 665915 exhibits low predicted human clearance due to optimized logP and hydrogen-bonding capacity, whereas the target compound’s benzo[d][1,3]dioxole group may increase metabolic resistance but reduce aqueous solubility.
- Razaxaban demonstrates high oral bioavailability (>50%) attributed to its balanced logD (2.5) and moderate molecular weight (530.5 g/mol).
Gaps and Contradictions
- Limited bioactivity data for the target compound contrasts with detailed pharmacokinetic profiles of analogues like BI 665915 .
Q & A
Q. What synthetic strategies are commonly employed to construct the 1,2,4-oxadiazole and pyrazole cores in this compound?
The synthesis involves multi-step reactions, starting with the condensation of benzo[d][1,3]dioxol-5-yl derivatives with hydroxylamine to form oxadiazole intermediates. Cyclization under acidic conditions (e.g., POCl₃) is critical for oxadiazole formation. The pyrazole core is built via [3+2] cycloaddition, followed by methylthio group introduction using methyl disulfide. Acetylation of the amino group and coupling with 3-fluoro-4-methylphenylamine completes the structure. Key intermediates are verified via NMR and HRMS .
Q. Which spectroscopic techniques are essential for structural validation, and what specific features do they confirm?
- ¹H/¹³C NMR : Confirms aromatic protons (δ 6.8–7.5 ppm for benzo[d][1,3]dioxole), methylthio (δ ~2.5 ppm), and acetamide carbonyl (δ ~170 ppm).
- IR : Identifies NH stretches (3300–3500 cm⁻¹) and C=O vibrations (~1650 cm⁻¹).
- HRMS : Validates molecular formula (e.g., [M+H]+).
- X-ray crystallography (if applicable): Provides definitive bond lengths and angles, as seen in related thiazole derivatives .
Q. What preliminary biological assays are recommended to assess therapeutic potential?
Initial screens include:
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria.
- Enzyme inhibition : Kinase or protease target assays (e.g., EGFR inhibition). Positive controls (e.g., doxorubicin) and triplicate validation ensure reliability .
Advanced Research Questions
Q. How can computational methods optimize the cyclization step for the 1,2,4-oxadiazole moiety?
Quantum mechanical calculations (DFT) model transition states to predict optimal solvents (e.g., DMF vs. THF) and temperatures. Reaction path search algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error. Integrated computational-experimental frameworks, as in ICReDD’s approach, accelerate condition optimization .
Q. How should contradictory data between in vitro cytotoxicity and molecular docking results be resolved?
Discrepancies may arise from poor bioavailability or off-target effects. Strategies include:
Q. What mechanistic insights are gained from studying pH-dependent stability of the acetamide and oxadiazole groups?
Hydrolysis studies under acidic/neutral/basic conditions (monitored via HPLC/UV-Vis) reveal degradation pathways. For example:
- Acid conditions : Cleavage of the acetamide group.
- Basic conditions : Oxadiazole ring opening. Kinetic profiling (Arrhenius plots) informs formulation strategies to enhance shelf-life .
Q. How can low yields during methylthio group introduction be mitigated?
- Reagent optimization : Use Lawesson’s reagent or methyl thiocyanate with catalytic Cu(I).
- Microwave-assisted synthesis : Enhances reaction kinetics (e.g., 80°C, 30 min).
- Purification : Gradient elution (hexane:EtOAc) on silica gel to isolate the product from disulfide byproducts .
Methodological Considerations
Q. What role does the 3-fluoro-4-methylphenyl group play in pharmacokinetics?
- Fluorine : Increases metabolic stability via C-F bond resistance to oxidation.
- Methyl group : Enhances lipophilicity (clogP ~3.5), improving blood-brain barrier penetration. These features are consistent with fluorinated analogs showing prolonged plasma half-lives .
Q. How are structure-activity relationships (SAR) explored for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
